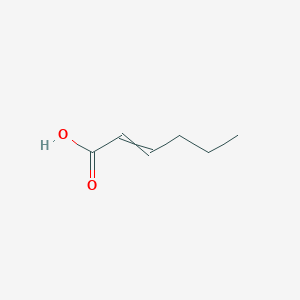
4-Chlorophthalic acid monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophthalic acid monosodium salt: is a chemical compound with the molecular formula C8H6ClNaO4 and a molecular weight of 224.57 g/mol . It is a sodium salt derivative of 4-chlorophthalic acid, which is a chlorinated aromatic compound. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for preparing sodium 4-chlorophthalate involves the direct chlorination of monosodium phthalate in the presence of chlorine gas. The reaction is typically carried out in an aqueous medium with a weak alkali solution to regulate the pH.
Industrial Production Methods: The industrial production of sodium 4-chlorophthalate often involves large-scale chlorination processes using phthalic anhydride as the starting material. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 4-Chlorophthalic acid monosodium salt can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Catalysts: Acid or base catalysts are often used to facilitate esterification reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phthalates can be formed.
Esters: Esterification reactions yield esters of 4-chlorophthalic acid, which have applications in polymer chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: 4-Chlorophthalic acid monosodium salt is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology and Medicine:
Biochemical Research: It is used in biochemical research to study enzyme interactions and metabolic pathways involving chlorinated aromatic compounds.
Industry:
Wirkmechanismus
The mechanism of action of sodium 4-chlorophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-bromophthalate: Similar to sodium 4-chlorophthalate but with a bromine atom instead of chlorine.
Sodium 4-fluorophthalate: Contains a fluorine atom in place of chlorine, resulting in different reactivity and properties.
Uniqueness:
Reactivity: 4-Chlorophthalic acid monosodium salt has unique reactivity due to the presence of the chlorine atom, which can participate in various substitution and addition reactions.
Eigenschaften
Molekularformel |
C8H4ClNaO4 |
|---|---|
Molekulargewicht |
222.56 g/mol |
IUPAC-Name |
sodium;2-carboxy-5-chlorobenzoate |
InChI |
InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
MWZMHSGEQHVWED-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B8816461.png)



